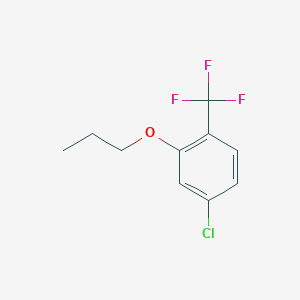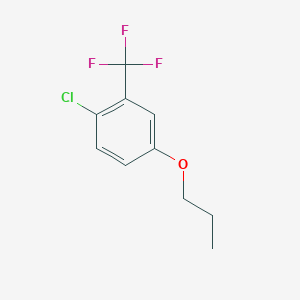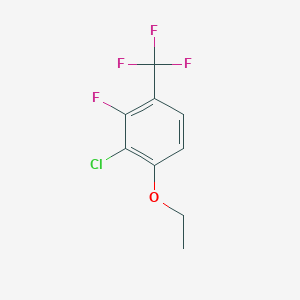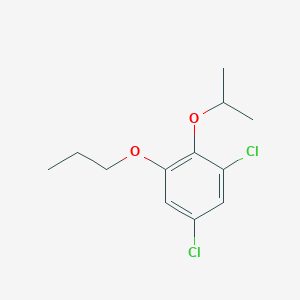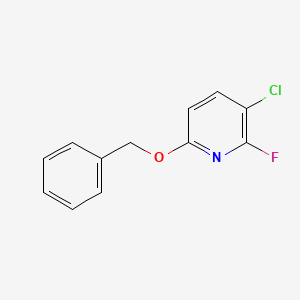
1-Chloro-2-fluoro-4-methoxy-3-(2-methylpropoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-fluoro-4-methoxy-3-(2-methylpropoxy)benzene is an organic compound with a complex aromatic structure It features a benzene ring substituted with chlorine, fluorine, methoxy, and 2-methylpropoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-2-fluoro-4-methoxy-3-(2-methylpropoxy)benzene typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available benzene derivatives.
Halogenation: Introduction of chlorine and fluorine atoms onto the benzene ring can be achieved through electrophilic aromatic substitution using reagents like chlorine gas (Cl₂) and fluorine gas (F₂) or more controlled reagents like N-chlorosuccinimide (NCS) and Selectfluor.
Methoxylation: The methoxy group is introduced via nucleophilic substitution using methanol (CH₃OH) in the presence of a base such as sodium hydride (NaH).
Alkylation: The 2-methylpropoxy group is added through a Williamson ether synthesis, where the phenol derivative reacts with 2-methylpropyl bromide (C₄H₉Br) in the presence of a strong base like potassium carbonate (K₂CO₃).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and automated systems would be employed to ensure precision and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-2-fluoro-4-methoxy-3-(2-methylpropoxy)benzene can undergo various chemical reactions:
Substitution Reactions: The chlorine and fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The methoxy and 2-methylpropoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic ring can be hydrogenated under high pressure in the presence of a catalyst like palladium on carbon (Pd/C).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a metal catalyst under elevated pressure and temperature.
Major Products
Substitution: Formation of new aromatic compounds with different substituents.
Oxidation: Aldehydes, ketones, or carboxylic acids.
Reduction: Cyclohexane derivatives.
Aplicaciones Científicas De Investigación
1-Chloro-2-fluoro-4-methoxy-3-(2-methylpropoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceuticals.
Medicine: Investigated for its potential as a precursor to drugs with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-chloro-2-fluoro-4-methoxy-3-(2-methylpropoxy)benzene exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The presence of electron-withdrawing and electron-donating groups on the benzene ring can influence its reactivity and binding affinity to these targets.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-2-fluoro-4-methoxybenzene: Lacks the 2-methylpropoxy group, making it less bulky and potentially less reactive.
1-Chloro-2-fluoro-4-methoxy-3-propoxybenzene: Similar structure but with a propoxy group instead of a 2-methylpropoxy group, which may affect its steric and electronic properties.
1-Chloro-2-fluoro-4-methoxy-3-(2-methylbutoxy)benzene: Contains a longer alkyl chain, which can influence its solubility and reactivity.
Uniqueness
1-Chloro-2-fluoro-4-methoxy-3-(2-methylpropoxy)benzene is unique due to the specific combination of substituents on the benzene ring, which can result in distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.
Propiedades
IUPAC Name |
1-chloro-2-fluoro-4-methoxy-3-(2-methylpropoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClFO2/c1-7(2)6-15-11-9(14-3)5-4-8(12)10(11)13/h4-5,7H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRPWSVSMPCSER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1F)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

